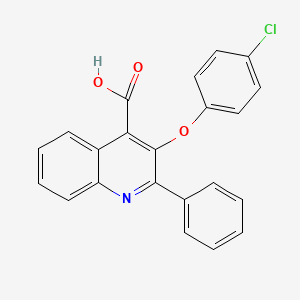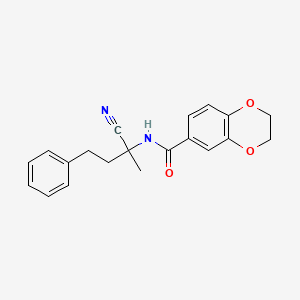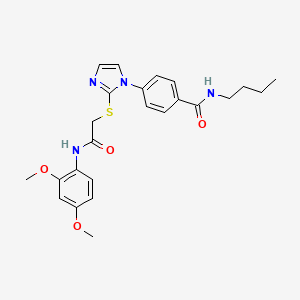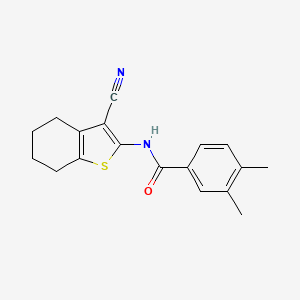
3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (quinoline and phenyl) would contribute to the compound’s stability. The carboxylic acid group would make one end of the molecule polar, potentially allowing it to participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of a carboxylic acid group could make it somewhat soluble in water, while the aromatic rings would increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
DFT and TD-DFT/PCM Calculations : A study focused on the structural parameters and spectroscopic characterization of similar quinoline derivatives, highlighting their potential in biological applications and corrosion inhibition (Wazzan et al., 2016).
Synthesis and Structure Elucidation : Research on novel 3-quinolinecarboxylic acid derivatives, characterized by specific substitutions, provides insights into their chemotherapeutic potential (Frigola et al., 1987).
NMR Studies : Derivatives of 3-Quinolinecarboxylic Acid with specific oxygen substitutions have been synthesized and characterized, providing a basis for further exploration of their chemical properties (Link et al., 1982).
Catalytic and Chemical Applications
Oxorhenium(V) Complexes : Studies on oxorhenium(V) complexes involving quinoline and isoquinoline carboxylic acids reveal their potential applications in catalytic epoxidation reactions (Machura et al., 2013).
Synthesis of Thienoquinolines : The synthesis of novel heterocyclo-thienoquinoline derivatives showcases the diverse potential of quinolinecarboxylic acid derivatives in chemical synthesis (Awad et al., 1991).
Photovoltaic Properties : Investigations into the photovoltaic properties of quinoline derivatives suggest their applicability in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Medicinal Chemistry and Biological Studies
Anticancer Activity : Research on quinoline-4-carboxylic acid derivatives highlights their potential as anticancer agents, particularly through apoptotic DNA fragmentation (Bhatt et al., 2015).
Antimicrobial Agents : A study on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids as antimicrobial agents reveals their efficacy against various microorganisms (Agui et al., 1977).
Molecular Modeling and Design : The synthesis and biological evaluation of novel α-aminophosphonates based on quinazolinone moiety, including DFT, NBO, and vibrational studies, demonstrate their potential as anticancer agents (Awad et al., 2018).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
Its effects are measured mainly by subjective responses . Similar compounds, like Chlorphenesin, are known to block nerve impulses (or pain sensations) that are sent to the brain .
Biochemical Pathways
For example, Chlorphenesin was investigated as a modulator of histamine release .
Pharmacokinetics
Similar compounds like chlorphenesin are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite .
Result of Action
Similar compounds like chlorphenesin are known to act as muscle relaxants, blocking nerve impulses or pain sensations sent to the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid. For example, it is highly soluble in water and quite volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenoxy)-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVWYYOEZYFXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2OC4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-butoxy-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2463470.png)





![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2463481.png)

![4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B2463484.png)





